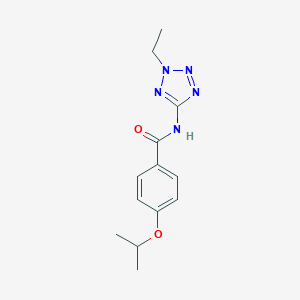
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide, also known as AZD8931, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. This compound belongs to the family of EGFR (epidermal growth factor receptor) inhibitors, which are widely used in cancer therapy.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves the inhibition of EGFR and HER2 tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways. This results in the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to be more potent than other EGFR inhibitors, such as gefitinib and erlotinib, in preclinical studies.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response against cancer cells. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide for lab experiments is its high potency and selectivity for EGFR and HER2. This allows for the study of specific signaling pathways and their role in cancer progression. In addition, the compound has good oral bioavailability, which makes it suitable for in vivo studies. However, one limitation of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Orientations Futures
There are several future directions for the development of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide as a cancer therapy. One direction is the combination of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide with other targeted therapies or chemotherapy agents to enhance its anti-cancer activity. Another direction is the development of biomarkers to identify patients who are most likely to benefit from N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide therapy. Finally, the development of more soluble analogs of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide could improve its suitability for in vitro experiments.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves a series of chemical reactions that start with the preparation of 2-ethyl-5-nitro-1H-tetrazole, followed by the reduction of the nitro group to an amino group, and then coupling with 4-(propan-2-yloxy)benzoic acid to form the final product. The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been described in detail in a patent application by AstraZeneca (WO2012081358A1).
Applications De Recherche Scientifique
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and head and neck cancers. The compound has shown potent inhibitory activity against EGFR and HER2 (human epidermal growth factor receptor 2), two important targets in cancer therapy. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival.
Propriétés
Nom du produit |
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide |
|---|---|
Formule moléculaire |
C13H17N5O2 |
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
N-(2-ethyltetrazol-5-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)10-5-7-11(8-6-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,14,16,19) |
Clé InChI |
LOBDSSUJCWXCSZ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
SMILES canonique |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)








![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)